2-Cyclobutylmethoxy-6-methoxyphenylboronic acid pinacol ester
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Overview
Description
2-Cyclobutylmethoxy-6-methoxyphenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C18H27BO4 and a molecular weight of 318.22 g/mol . This compound is used in various chemical reactions, particularly in the field of organic synthesis, due to its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylmethoxy-6-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2-Cyclobutylmethoxy-6-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylmethoxy-6-methoxyphenylboronic acid pinacol ester primarily undergoes Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds . This compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DCM) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-Cyclobutylmethoxy-6-methoxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Cyclobutylmethoxy-6-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in this process include the palladium catalyst and the boronic acid ester .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methoxyphenylboronic acid pinacol ester
- 3,4-Dimethoxyphenylboronic acid pinacol ester
- 2-Methoxyphenylboronic acid pinacol ester
Uniqueness
2-Cyclobutylmethoxy-6-methoxyphenylboronic acid pinacol ester is unique due to its cyclobutylmethoxy group, which provides distinct steric and electronic properties compared to other boronic acid esters. This uniqueness can influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
2-[2-(cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO4/c1-17(2)18(3,4)23-19(22-17)16-14(20-5)10-7-11-15(16)21-12-13-8-6-9-13/h7,10-11,13H,6,8-9,12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMOBGHHUVYDIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCC3CCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718751 |
Source
|
Record name | 2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-86-8 |
Source
|
Record name | 2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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